ethyl [(5E)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
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Overview
Description
Ethyl [(5E)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a thiazolidine ring, a brominated aromatic system, and an ester functional group, making it a versatile molecule for synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(5E)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by esterification with ethyl acetate. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 70-80°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems can ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(5E)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium azide or thiourea in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: De-brominated thiazolidine derivatives
Substitution: Amino or thiol-substituted thiazolidine derivatives
Scientific Research Applications
Ethyl [(5E)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Analytical Chemistry: Employed as a standard or reagent in various analytical techniques such as chromatography and spectroscopy.
Mechanism of Action
The mechanism of action of ethyl [(5E)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets. The brominated aromatic system can engage in π-π stacking interactions with aromatic amino acids in proteins, while the thiazolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [(5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
- Ethyl [(5E)-5-(2-chloro-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
- Ethyl [(5E)-5-(2-bromo-4-hydroxy-5-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Uniqueness
Ethyl [(5E)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is unique due to the presence of both bromine and methoxy groups on the aromatic ring, which can significantly influence its reactivity and interaction with biological targets. The combination of these functional groups provides a distinct profile compared to other similar compounds, making it a valuable molecule for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[(5E)-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO6S/c1-3-23-13(19)7-17-14(20)12(24-15(17)21)5-8-4-11(22-2)10(18)6-9(8)16/h4-6,18H,3,7H2,1-2H3/b12-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNDMZNLJWHLHF-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2Br)O)OC)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C\C2=CC(=C(C=C2Br)O)OC)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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